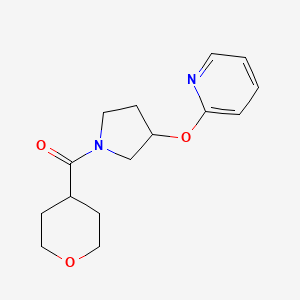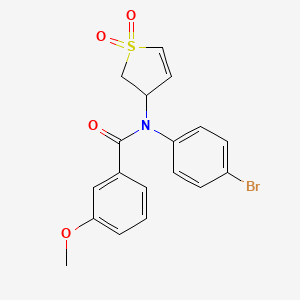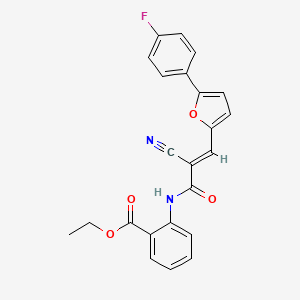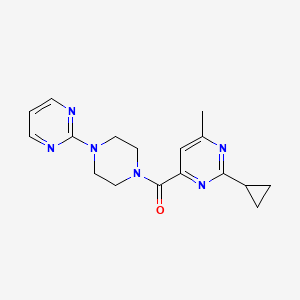![molecular formula C17H12F4N4O B2745888 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-08-6](/img/structure/B2745888.png)
1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of fluorophenyl and trifluoromethylphenyl groups suggest that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It would have a central 1,2,4-triazole ring, with the various phenyl and trifluoromethylphenyl groups attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating methyl group. The presence of the nitrogen atoms in the 1,2,4-triazole ring could also make it a potential site for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and could also affect its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on synthesizing related compounds and analyzing their crystal structures to understand their chemical properties better. For example, compounds with similar structures have been synthesized through the condensation of specific benzene derivatives with amines and cyclization with hydrazine hydrate, leading to the identification of their crystal structures. These compounds exhibit inhibitory activities against cancer cell proliferation, demonstrating the potential of such structures in therapeutic applications (Hao et al., 2017).
Biological Activities
The compound and its analogs have been evaluated for various biological activities, including antitumor, antimicrobial, and antipathogenic properties. For instance:
Antitumor Activity : Certain compounds structurally similar to "1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide" have shown distinct effective inhibition on the proliferation of cancer cell lines, indicating their potential in cancer therapy (Lu et al., 2017).
Antimicrobial and Antipathogenic Activity : Related structures have demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities. This suggests the potential development of novel antimicrobial agents based on such chemical structures (Limban et al., 2011).
Fluorine's Role in Biological Activities : The incorporation of fluorine atoms into the compound's structure has been a significant focus due to fluorine's unique effects on enhancing biological activities. Fluorine substitution can influence the compound's physical and chemical properties, leading to improved biological efficacy (Umemoto et al., 2010).
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c1-10-22-15(24-25(10)14-7-5-12(18)6-8-14)16(26)23-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSQVFOURMXFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2745808.png)

![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)
![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)
![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)


![Tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate](/img/structure/B2745821.png)


![2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2745825.png)
